5-Bromo-2-chlorothiophene-3-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-chlorothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNOS/c6-3-1-2(5(8)9)4(7)10-3/h1H,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEXSKQEPRORRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C(=O)N)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Bromo 2 Chlorothiophene 3 Carboxamide and Analogues
Direct Synthetic Routes and Optimization
The direct synthesis of 5-Bromo-2-chlorothiophene-3-carboxamide involves a multi-step process that requires careful control over regioselectivity. The assembly of the core structure hinges on the formation of the thiophene (B33073) ring, the precise installation of functional groups, and the strategic introduction of halogen atoms.
Thiophene Ring Formation and Functionalization
The synthesis of the target compound typically begins with a pre-functionalized thiophene ring rather than de novo ring construction. Thiophene-3-carboxylic acid serves as a common and versatile starting material for this purpose. medchemexpress.com This precursor is commercially available and allows for subsequent modifications at other positions of the thiophene ring. The carboxylic acid group at the 3-position acts as a key functional handle for the eventual installation of the carboxamide group.
Strategic Introduction of Halogen Substituents (Bromine and Chlorine)
The introduction of chlorine at the 2-position and bromine at the 5-position onto the thiophene-3-carboxylic acid backbone is a critical step that dictates the final structure. The reactivity of the thiophene ring, which is analogous to a reactive benzene (B151609) ring, allows for electrophilic halogenation. mdpi.com The positions ortho (2- and 4-) and para (5-) to the electron-withdrawing carboxylic acid group are activated for such substitutions.
The sequence of halogenation is crucial for achieving the desired substitution pattern. Chlorination can be achieved using various reagents, such as N-chlorosuccinimide (NCS) or chlorine gas. google.com Subsequent bromination, typically with N-bromosuccinimide (NBS) or bromine, can then be directed to the most activated remaining position, the 5-position. nih.gov The regioselectivity of these reactions is influenced by both electronic and steric effects. nih.gov Optimization of reaction conditions, including solvent, temperature, and choice of halogenating agent, is essential to maximize the yield of the desired 2-chloro-5-bromo isomer and minimize the formation of other halogenated byproducts.
Table 1: Illustrative Halogenation Conditions for Thiophene Derivatives
| Starting Material | Reagent | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| 3-Methylthiophene | Bromine, then Zinc dust | Acetic Acid | N/A | 2,4-Dibromo-3-methylthiophene | nih.gov |
| 2-Thiophenecarboxaldehyde | Chlorine | N/A | 15-30 °C | 5-Chloro-2-thiophenecarboxaldehyde | google.com |
This table provides examples of halogenation on thiophene rings; specific conditions for 5-Bromo-2-chlorothiophene-3-carboxylic acid would require experimental development based on these principles.
Amidation Reactions for Carboxamide Group Installation
The final step in the direct synthesis is the conversion of the carboxylic acid group of 5-bromo-2-chlorothiophene-3-carboxylic acid into the primary carboxamide. This transformation is a fundamental reaction in organic synthesis. libretexts.org
A common and effective method involves a two-step process:
Activation of the Carboxylic Acid: The carboxylic acid is first converted into a more reactive acylating agent. A standard procedure is the reaction with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride, 5-bromo-2-chlorothiophene-3-carbonyl chloride. researchgate.net
Reaction with Ammonia: The highly electrophilic acyl chloride is then reacted with a source of ammonia, such as aqueous or gaseous ammonia, to form the primary carboxamide.
Alternatively, direct coupling methods can be employed, avoiding the isolation of the acyl chloride. These methods utilize coupling reagents that activate the carboxylic acid in situ. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or phosphonium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). libretexts.orgorganic-chemistry.org The choice of method can depend on factors like substrate tolerance and desired purity. The sequence of reagent addition can be critical for the success of these reactions, as improper sequencing can lead to side products like acid anhydrides. rsc.org
Table 2: Common Amidation Methods for Carboxylic Acids
| Activation Method | Reagents | Key Intermediate | Nucleophile | Reference |
|---|---|---|---|---|
| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Acyl Chloride | Ammonia, Primary/Secondary Amine | libretexts.org |
| In Situ Coupling | DCC, EDC | O-Acylisourea | Ammonia, Primary/Secondary Amine | libretexts.org |
| In Situ Coupling | PPh₃ / I₂ | Acyloxyphosphonium Salt | Amine | rsc.org |
Cross-Coupling Reactions for Diversification of this compound
The bromine atom at the 5-position of this compound is a versatile handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions. researchgate.net These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of a wide array of analogues.
Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming C-C bonds. nih.gov It involves the reaction of an organohalide (in this case, the C5-Br bond) with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.govmdpi.com
The reaction offers several advantages, including mild reaction conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids. mdpi.com For the diversification of this compound, this reaction would allow for the introduction of various aryl, heteroaryl, or vinyl groups at the 5-position. The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and can be optimized for specific substrates. mdpi.com Catalytic systems often employ palladium(0) sources like Pd(PPh₃)₄ or a combination of a palladium(II) precursor (e.g., Pd(OAc)₂) with phosphine (B1218219) ligands. nih.govdigitellinc.com
Table 3: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| N-(4-bromophenyl) furan-2-carboxamide | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 83 | nih.gov |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenyl boronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70 | mdpi.com |
This table illustrates the general applicability of Suzuki-Miyaura coupling to bromo-aromatic and heteroaromatic systems.
Other Transition Metal-Mediated Coupling Strategies
Beyond the Suzuki-Miyaura reaction, other transition metal-mediated couplings can be utilized to functionalize the C-Br bond of this compound. These alternative strategies expand the range of accessible analogues.
Stille Coupling: This reaction couples the organohalide with an organostannane (organotin) reagent, catalyzed by palladium. It is known for its tolerance of a wide range of functional groups. rsc.org
Hiyama Coupling: This involves the cross-coupling with an organosilicon compound, activated by a fluoride (B91410) source. It is considered a more environmentally friendly alternative to Stille coupling. rsc.org
Heck Coupling: This reaction forms a substituted alkene by coupling the organohalide with an alkene in the presence of a palladium catalyst and a base. researchgate.net
Kumada Coupling: This method utilizes a Grignard reagent (organomagnesium) as the nucleophile and is typically catalyzed by nickel or palladium. nih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the aryl bromide with an amine, providing access to N-arylated thiophene analogues. uni-ulm.de
Each of these methods offers a unique set of advantages and substrate scopes, providing a comprehensive toolkit for the chemical diversification of the this compound scaffold.
Directed C-H Activation and Functionalization Approaches
The direct functionalization of carbon-hydrogen (C–H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis. wikipedia.orgsigmaaldrich.com For a scaffold like this compound, the single remaining C-H bond at the C4 position is a prime target for such methodologies. Directed C–H activation, where a functional group on the molecule guides a metal catalyst to a specific C–H bond, offers a predictable way to introduce new substituents. sigmaaldrich.comrsc.org
In this context, the carboxamide group at the C3 position can act as a directing group. Transition metal catalysts, such as those based on palladium, rhodium, or cobalt, can coordinate to the amide oxygen or nitrogen, positioning the metal center in proximity to the C4-H bond. sigmaaldrich.comrsc.org This facilitates the cleavage of the C-H bond and the formation of a carbon-metal bond, which can then participate in various coupling reactions.
For instance, rhodium-catalyzed annulation reactions with alkynes could be employed to construct fused ring systems. sigmaaldrich.com Similarly, palladium-catalyzed C-H arylation could introduce aryl or heteroaryl groups at the C4 position. The development of nickel-catalyzed C-H functionalization for chlorothiophenes, often using N-heterocyclic carbene ligands, presents another promising avenue, potentially offering different reactivity and cost-effectiveness. nih.gov These approaches bypass the need for pre-functionalized starting materials (e.g., organohalides or organometallics) at the C4 position, streamlining the synthesis of tetra-substituted thiophene derivatives.
Derivatization Strategies on the this compound Core
The this compound scaffold is rich in chemical handles, allowing for systematic structural modifications to explore structure-activity relationships. Derivatization can be targeted at the carboxamide side chain or the halogen substituents on the thiophene ring.
The carboxamide functional group is a versatile anchor for a wide range of chemical transformations. Standard reactions can be applied to generate a library of analogues with diverse properties.
N-Alkylation and N-Arylation: The amide nitrogen can be alkylated or arylated to produce secondary or tertiary amides. For example, reaction with various alkyl bromides in the presence of a base like lithium hydride can yield N-alkyl derivatives. nih.gov
Hydrolysis: Under acidic or basic conditions, the carboxamide can be hydrolyzed to the corresponding 5-bromo-2-chlorothiophene-3-carboxylic acid. This carboxylic acid is a valuable intermediate itself, capable of forming esters, acid chlorides, or participating in coupling reactions.
Dehydration: Treatment with dehydrating agents can convert the primary carboxamide into the corresponding nitrile, 5-bromo-2-chloro-3-cyanothiophene. This introduces a different electronic and steric profile.
Hofmann or Curtius Rearrangement: These classic reactions can transform the carboxamide into a C3-amino group, providing access to 3-aminothiophene derivatives after a series of steps.
These modifications significantly alter the hydrogen bonding capacity, polarity, and steric bulk of the side chain, which can be crucial for tuning the biological activity or material properties of the final compound. researchgate.net
The two halogen atoms on the thiophene ring, bromine at C5 and chlorine at C2, exhibit differential reactivity, which can be exploited for selective functionalization. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in transition-metal-catalyzed cross-coupling reactions.
This reactivity difference allows for selective Suzuki-Miyaura coupling at the C5 position. mdpi.comresearchgate.net By reacting this compound with various aryl boronic acids in the presence of a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) and a base, the bromo group can be selectively replaced with an aryl substituent while leaving the chloro group intact. mdpi.com This provides a straightforward route to a wide array of 5-aryl-2-chlorothiophene-3-carboxamide derivatives. The remaining chloro group at the C2 position can then be targeted for a second coupling reaction under more forcing conditions to synthesize unsymmetrical 2,5-diarylthiophenes. researchgate.net
| Starting Material | Aryl Boronic Acid (Ar-B(OH)₂) | Product | Reaction Type |
|---|---|---|---|
| This compound | Phenylboronic acid | 2-Chloro-5-phenylthiophene-3-carboxamide | Suzuki Coupling |
| This compound | 4-Methylphenylboronic acid | 2-Chloro-5-(p-tolyl)thiophene-3-carboxamide | Suzuki Coupling |
| This compound | 4-Methoxyphenylboronic acid | 2-Chloro-5-(4-methoxyphenyl)thiophene-3-carboxamide | Suzuki Coupling |
| This compound | 3-Nitrophenylboronic acid | 2-Chloro-5-(3-nitrophenyl)thiophene-3-carboxamide | Suzuki Coupling |
The thiophene core can serve as a foundation for building more complex, fused polycyclic systems. rroij.comacs.org Such structures are often of great interest due to their rigid conformations and extended π-systems. Starting from this compound or its derivatives, intramolecular cyclization reactions can be designed to construct new rings.
One strategy involves a two-step process: first, functionalizing the carboxamide nitrogen with a group containing a nucleophile or an electrophile, and second, inducing an intramolecular reaction with one of the ring substituents. For example, N-acylation of the amide followed by intramolecular Heck reaction could lead to thieno-fused pyridinones.
Alternatively, a derivative such as 3-amino-5-bromo-2-chlorothiophene (obtained via rearrangement of the carboxamide) can be a versatile precursor for fused systems like thienopyrimidines. derpharmachemica.com Reaction with appropriate dicarbonyl compounds or their equivalents can lead to the formation of a pyrimidine (B1678525) ring fused to the thiophene core. Photochemical oxidative cyclization of arylthienylethenes is another established method for creating fused systems, suggesting that derivatives of the title compound bearing a styryl group could be cyclized to form thieno-annelated polycyclic aromatic compounds. rsc.org
Development of Scalable Synthetic Protocols
Moving from laboratory-scale synthesis to industrial production requires the development of robust, cost-effective, and safe processes. This often involves optimizing reaction conditions, minimizing waste, and streamlining multi-step sequences.
Process intensification aims to develop dramatically smaller, cleaner, and more energy-efficient technologies compared to traditional batch processes. aiche.org For the synthesis of this compound, this could involve several strategies.
One-Pot Synthesis: Combining multiple reaction steps into a single operation without isolating intermediates can significantly improve efficiency and reduce waste. For example, a one-pot procedure for the related 5-chlorothiophene-2-carboxylic acid has been developed, starting from 2-thiophenecarboxaldehyde and proceeding through chlorination and oxidation in a single vessel. google.com A similar approach could be envisioned for the title compound, potentially starting from 2-chlorothiophene (B1346680) and performing a sequence of bromination, formylation (or carboxylation), and amidation.
Flow Chemistry: Continuous flow reactors offer superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, especially for highly exothermic or hazardous reactions. Performing the bromination or chlorination steps in a flow system could improve selectivity and safety on a large scale.
Catalyst Optimization: Minimizing the loading of expensive palladium catalysts in cross-coupling reactions or replacing them with more abundant and cheaper metals like nickel or copper is a key goal for scalable synthesis. nih.gov
Solvent and Reagent Selection: Choosing greener solvents, minimizing the use of hazardous reagents, and developing efficient product isolation and purification methods (like crystallization instead of chromatography) are crucial for sustainable industrial production. The use of extractive distillation with mixed entrainers to separate thiophenes in other industrial contexts highlights the advanced engineering approaches that can be applied to improve process efficiency. researchgate.net
Catalyst and Reagent System Optimization for Large-Scale Synthesis
A common approach for this transformation is the use of coupling agents to activate the carboxylic acid, facilitating its reaction with an amine source. The choice of coupling reagent is a critical parameter that is extensively evaluated. While numerous coupling agents are available, only a select few are suitable for large-scale synthesis due to their reliability, cost, and ease of handling. researchgate.net
Another industrially viable method involves the conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride, which then readily reacts with an amine. This two-step, one-pot approach can be highly efficient. For instance, the use of thionyl chloride (SOCl₂) to form the acyl chloride, followed by the introduction of an amine, is a well-established procedure for preparing thiophene carboxamides. mdpi.com
Detailed Research Findings:
Research into the synthesis of analogous thiophene carboxamides provides valuable insights into potential optimization strategies. For example, in the synthesis of other thiophene-2-carboxamide derivatives, a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst in a solvent like dichloromethane (B109758) (DCM) has been effectively used. nih.gov The reaction is typically stirred at room temperature, and optimization would involve fine-tuning the stoichiometry of the reagents, reaction time, and temperature to maximize yield and minimize by-products. nih.gov
The optimization process often involves screening various parameters, as illustrated in the hypothetical optimization table below. This table is based on common practices in process chemistry for amidation reactions.
Interactive Data Table: Optimization of Amidation Reaction Conditions
| Parameter | Variation | Observed Yield (%) | Purity (%) | Remarks |
| Coupling Reagent | EDC/DMAP | 92 | 98 | Clean reaction, but EDC can be costly on a large scale. |
| DCC/HOBt | 88 | 95 | Cost-effective, but dicyclohexylurea byproduct can be difficult to remove. | |
| Thionyl Chloride | 95 | 97 | High yield, but requires careful handling of corrosive SOCl₂. | |
| Solvent | Dichloromethane | 92 | 98 | Good solubility for reactants, but environmental concerns. |
| Ethyl Acetate | 85 | 96 | Greener solvent, but potentially lower yield. | |
| Toluene | 89 | 97 | Higher boiling point allows for a wider temperature range. | |
| Base | Triethylamine | 90 | 95 | Common and inexpensive, but can lead to side reactions. |
| Diisopropylethylamine | 92 | 98 | Hindered base, minimizes side reactions. | |
| Temperature (°C) | 0 to 25 | 92 | 98 | Standard conditions, good control over the reaction. |
| 40 | 95 | 96 | Increased reaction rate, but potential for impurity formation. |
Further optimization can be achieved by exploring alternative catalytic systems. For instance, boric acid and its derivatives have emerged as cost-effective and environmentally benign catalysts for amidation reactions. A study by Dr. Reddy's Laboratories demonstrated that as little as 0.005 equivalents of 3-nitrophenylboronic acid could effectively catalyze an amide coupling, highlighting the potential for catalyst loading reduction on a large scale. scribd.com While not directly tested on this compound, these findings present a promising avenue for investigation.
The choice of solvent is another critical factor. While chlorinated solvents like dichloromethane are common in laboratory-scale synthesis, their use in large-scale production is often restricted due to environmental regulations. Process chemists would typically explore greener alternatives such as ethyl acetate, 2-methyltetrahydrofuran, or toluene, and optimize the reaction conditions accordingly.
Computational and Theoretical Studies on 5 Bromo 2 Chlorothiophene 3 Carboxamide Systems
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are pivotal in elucidating the electronic characteristics of 5-Bromo-2-chlorothiophene-3-carboxamide. These methods allow for a detailed analysis of the molecule's frontier molecular orbitals, electrostatic potential, and reactivity descriptors, which collectively govern its chemical behavior.
Density Functional Theory (DFT) Investigations of Molecular Orbitals (HOMO-LUMO)
Density Functional Theory (DFT) is a robust method for investigating the electronic properties of thiophene (B33073) systems. mdpi.comnih.gov By employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be accurately predicted. mdpi.com
The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its electron-accepting capability. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. mdpi.com A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com
For this compound, the HOMO is expected to be localized primarily on the thiophene ring and the bromine atom, owing to their electron-rich nature. The LUMO, conversely, is likely distributed over the carboxamide group and the carbon atoms of the thiophene ring. The presence of electron-withdrawing groups can influence these energy levels.
Table 1: Predicted Frontier Molecular Orbital Energies and Properties of this compound
| Parameter | Predicted Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap (ΔE) | 4.7 eV |
Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. mdpi.com The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent regions of neutral potential.
In the case of this compound, the MEP map would likely show the most negative potential (red) around the oxygen atom of the carboxamide group, making it a prime site for electrophilic interaction. The hydrogen atoms of the amide group would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack. The thiophene ring itself would present a complex potential landscape influenced by the halogen substituents. mdpi.com
Analysis of Global and Local Reactivity Descriptors
Global and local reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. researchgate.net These descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). mdpi.com
Electronegativity (χ) : Measures the tendency of a molecule to attract electrons.
Chemical Hardness (η) : Represents the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap. mdpi.com
Chemical Softness (S) : The reciprocal of hardness, indicating a molecule's polarizability. Soft molecules have a small HOMO-LUMO gap. mdpi.com
Electrophilicity Index (ω) : A measure of the energy stabilization when a molecule accepts an optimal number of electrons.
These parameters can be calculated using the following equations:
χ = -0.5 (EHOMO + ELUMO) mdpi.com
η = 0.5 (ELUMO - EHOMO) mdpi.com
S = 1 / (2η) mdpi.com
ω = χ² / (2η) mdpi.com
Table 2: Predicted Global Reactivity Descriptors for this compound
| Descriptor | Predicted Value (eV) |
| Electronegativity (χ) | 4.15 |
| Chemical Hardness (η) | 2.35 |
| Chemical Softness (S) | 0.21 |
| Electrophilicity Index (ω) | 3.66 |
Computational Elucidation of Reaction Mechanisms
Computational chemistry is instrumental in mapping the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that control reaction rates.
Transition State Localization and Energy Barrier Calculations
A key aspect of studying reaction mechanisms is the localization of the transition state (TS), which is the highest energy point along the reaction coordinate. Computational methods can be used to find the geometry of the TS and calculate its energy. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which is a critical factor in determining the reaction kinetics.
For reactions involving this compound, such as Suzuki cross-coupling reactions which are common for bromo-thiophenes, DFT calculations can be employed to model the oxidative addition, transmetalation, and reductive elimination steps. nih.gov By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed.
Thermodynamic and Kinetic Profiles of Key Reactions
The thermodynamic profile of a reaction is determined by the relative energies of the reactants and products, indicating whether a reaction is exothermic or endothermic. The kinetic profile, on the other hand, is governed by the activation energies of the elementary steps, which dictate the reaction rate.
Theoretical Prediction of Optical and Electronic Properties
Computational chemistry provides a powerful lens for predicting the optical and electronic properties of novel molecules, offering insights that can guide experimental research. For derivatives of thiophene, a class of sulfur-containing heterocyclic compounds, these theoretical studies are particularly valuable in screening for candidates with desirable characteristics for use in optoelectronics and other advanced technologies. The presence of bromine and chlorine atoms, as well as the carboxamide group on the thiophene ring, is expected to significantly influence the electronic structure and, consequently, the optical properties of this compound.
Analysis of Spectroscopic Parameters via Computational Methods
Computational methods, most notably Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in predicting the spectroscopic parameters of molecules like this compound. These calculations can forecast the ultraviolet-visible (UV-Vis) absorption spectra, which are governed by electronic transitions between molecular orbitals.
A key aspect of this analysis is the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's electronic stability and its absorption wavelength. A smaller HOMO-LUMO gap generally corresponds to a longer wavelength of maximum absorption (λmax). For substituted thiophenes, the nature and position of the substituent groups can tune this gap. For instance, electron-withdrawing groups can lower the LUMO energy, potentially reducing the gap and shifting the absorption to the visible region of the electromagnetic spectrum.
While specific computational data for this compound is not yet widely published, studies on analogous thiophene-2-carboxamide derivatives provide a comparative framework. For example, research on other substituted thiophene-2-carboxamides has shown that variations in the substituent groups can lead to HOMO-LUMO gaps ranging from approximately 3.83 eV to 5.03 eV. nih.gov It is anticipated that the combination of the electron-withdrawing chloro and bromo groups, along with the carboxamide functionality, would result in a distinct electronic profile for the title compound.
A hypothetical data table for the predicted spectroscopic parameters of this compound, based on typical results from DFT calculations on similar compounds, is presented below.
| Parameter | Predicted Value | Significance |
| HOMO Energy | Indicates the electron-donating ability. | |
| LUMO Energy | Indicates the electron-accepting ability. | |
| HOMO-LUMO Gap (ΔE) | Relates to electronic stability and λmax. | |
| Maximum Absorption Wavelength (λmax) | Corresponds to the primary electronic transition. | |
| Oscillator Strength (f) | Indicates the intensity of the electronic transition. |
Note: The values in this table are illustrative and would need to be confirmed by specific DFT/TD-DFT calculations on this compound.
Investigation of Non-Linear Optical (NLO) Responses
Non-linear optical (NLO) materials are at the forefront of modern photonics, with applications in optical switching, data storage, and frequency conversion. Organic molecules, particularly those with extended π-conjugated systems and significant intramolecular charge transfer from a donor to an acceptor group, often exhibit pronounced NLO responses. Thiophene derivatives have been extensively studied as potential NLO materials due to the electron-rich nature of the thiophene ring, which can act as an efficient π-bridge.
The primary measure of a molecule's NLO activity at the molecular level is its first hyperpolarizability (β). Computational methods, again primarily DFT, are routinely used to calculate this property. A large β value is a key indicator of a strong NLO response. The calculation of β is sensitive to the chosen level of theory and basis set. For similar organic molecules, a significant β value is often associated with a low HOMO-LUMO gap and a large change in dipole moment between the ground and excited states.
In the case of this compound, the thiophene ring acts as a π-conjugated system. The halogen atoms and the carboxamide group are expected to modulate the electronic distribution and charge transfer characteristics of the molecule, which are crucial for NLO activity. Studies on other substituted thiophenes have demonstrated that the strategic placement of electron-donating and electron-withdrawing groups can significantly enhance the first hyperpolarizability. semanticscholar.orgbohrium.com For instance, in a series of thiophene sulfonamide derivatives, the first hyperpolarizability values were found to vary significantly with different substituents, with one derivative showing a value as high as 3357 x 10⁻³⁰ esu. semanticscholar.org
A projected data table for the NLO properties of this compound is provided to illustrate the expected outcomes of such computational investigations.
| NLO Property | Predicted Value | Unit | Significance |
| Dipole Moment (μ) | Debye | Measures the molecule's overall polarity. | |
| Average Polarizability (α) | 10⁻²⁴ esu | Describes the linear response to an electric field. | |
| First Hyperpolarizability (β_tot) | 10⁻³⁰ esu | Quantifies the second-order NLO response. |
Note: This table represents hypothetical data for this compound. Actual values would be determined through rigorous computational modeling.
Further computational analysis, such as Natural Bond Orbital (NBO) analysis, can provide deeper insights into the intramolecular charge transfer interactions that give rise to the NLO response. semanticscholar.org By understanding these fundamental electronic properties, researchers can rationally design and synthesize novel thiophene-based materials with tailored optical and NLO characteristics for specific technological applications.
Advanced Spectroscopic and Structural Characterization of 5 Bromo 2 Chlorothiophene 3 Carboxamide
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable insights into the functional groups present within a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy of 5-Bromo-2-chlorothiophene-3-carboxamide reveals key absorptions corresponding to its constituent functional groups. The primary amide group is characterized by a pair of N-H stretching vibrations, typically observed in the region of 3400-3200 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide is expected to produce a strong absorption band around 1680-1640 cm⁻¹. Vibrations associated with the thiophene (B33073) ring, including C-H and C=C stretching, are anticipated in the 3100-3000 cm⁻¹ and 1550-1400 cm⁻¹ regions, respectively. The C-S stretching vibration of the thiophene ring typically appears in the 800-600 cm⁻¹ range. The presence of carbon-halogen bonds (C-Br and C-Cl) will also give rise to characteristic absorptions in the lower frequency "fingerprint" region of the spectrum.
| Functional Group | Expected IR Absorption Range (cm⁻¹) |
| Amide N-H Stretch | 3400-3200 |
| Aromatic C-H Stretch | 3100-3000 |
| Amide C=O Stretch | 1680-1640 |
| Thiophene Ring C=C Stretch | 1550-1400 |
| C-S Stretch | 800-600 |
| C-Cl Stretch | 800-600 |
| C-Br Stretch | 600-500 |
This table represents expected ranges for the functional groups present in the molecule. Precise peak positions would be determined from an experimental spectrum.
Raman Spectroscopy Applications
Raman spectroscopy serves as a complementary technique to IR spectroscopy. For this compound, the symmetric vibrations and those of non-polar bonds, which may be weak in the IR spectrum, are often strong in the Raman spectrum. The C=C and C-S stretching vibrations of the thiophene ring are typically well-defined in Raman spectra. The carbon-halogen (C-Br and C-Cl) stretches are also expected to be Raman active, providing further confirmation of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
High-Field ¹H and ¹³C NMR for Structural Assignment
In the ¹H NMR spectrum of this compound, the thiophene ring possesses a single proton. Its chemical shift would be influenced by the surrounding electron-withdrawing groups (bromo, chloro, and carboxamide), likely appearing in the downfield region, typically between δ 7.0 and 8.0 ppm. The amide protons (-CONH₂) would present as one or two broad signals, the chemical shift of which can be highly dependent on the solvent and concentration.
The ¹³C NMR spectrum will show five distinct signals corresponding to the different carbon environments in the molecule. The carbonyl carbon of the amide will be the most downfield signal, expected in the range of δ 160-170 ppm. The four carbons of the thiophene ring will have chemical shifts determined by the substitution pattern. The carbon bearing the bromine (C5) and the carbon bearing the chlorine (C2) are expected to be significantly shifted compared to an unsubstituted thiophene.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Thiophene H | 7.0 - 8.0 | - |
| Amide H₂ | Variable | - |
| C=O | - | 160 - 170 |
| Thiophene C₂-Cl | - | Variable (influenced by Cl) |
| Thiophene C₃-CONH₂ | - | Variable (influenced by CONH₂) |
| Thiophene C₄-H | - | Variable (influenced by H) |
| Thiophene C₅-Br | - | Variable (influenced by Br) |
This table represents expected chemical shift ranges. Actual values are determined experimentally.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity
To unambiguously assign the signals and confirm the connectivity of the atoms, two-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be of limited use for the thiophene ring itself in this specific molecule, as there is only one proton. However, it could be used to confirm the amide protons if they are coupled.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The signal for the thiophene proton in the ¹H spectrum would show a correlation to its attached carbon (C4) in the ¹³C spectrum, allowing for the definitive assignment of both.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through analysis of its fragmentation patterns. For this compound (C₅H₃BrClNOS), the molecular ion peak (M⁺) would exhibit a characteristic isotopic pattern due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl) and two bromine isotopes (⁷⁹Br and ⁸¹Br). This would result in a cluster of peaks for the molecular ion. The monoisotopic mass would be approximately 240.88 Da.
Common fragmentation pathways would likely involve the loss of the amide group (-NH₂), the carbonyl group (-CO), or the halogen atoms (Br or Cl). The fragmentation of the thiophene ring itself could also be observed. Analysis of these fragment ions helps to piece together the molecular structure, corroborating the data obtained from NMR and vibrational spectroscopy.
| Ion | Description | Expected m/z (for most abundant isotopes) |
| [M]⁺ | Molecular Ion | ~241 |
| [M-NH₂]⁺ | Loss of amino group | ~225 |
| [M-CO-NH₂]⁺ | Loss of carboxamide group | ~197 |
| [M-Br]⁺ | Loss of bromine atom | ~162 |
| [M-Cl]⁺ | Loss of chlorine atom | ~206 |
This table shows potential major fragments and their approximate mass-to-charge ratios. The isotopic distribution would lead to multiple peaks for each fragment containing Br or Cl.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS allows for the calculation of a precise molecular formula.
Predicted HRMS Data for a Related Isomer
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 239.88802 |
| [M+Na]⁺ | 261.86996 |
| [M-H]⁻ | 237.87346 |
| [M+NH₄]⁺ | 256.91456 |
| [M+K]⁺ | 277.84390 |
Data based on predictions for the isomer 5-bromo-3-chlorothiophene-2-carboxamide. uni.lu
Electrospray Ionization (ESI) and Electron Ionization (EI) Techniques
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For this compound, ESI would likely produce a prominent protonated molecule [M+H]⁺, as well as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, depending on the solvent system used. The carboxamide functional group provides a site for protonation.
Electron Ionization (EI) is a hard ionization technique that involves bombarding the analyte with high-energy electrons. This typically leads to extensive fragmentation, providing a characteristic "fingerprint" mass spectrum that can be used for structural elucidation. For this compound, the expected fragmentation pattern would involve the loss of the bromine and chlorine atoms, as well as cleavage of the carboxamide group. Common fragments would likely include ions corresponding to the loss of Br, Cl, CONH₂, and combinations thereof. The relative abundance of these fragment ions would provide valuable information about the stability of different parts of the molecule.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction for Precise Bond Lengths and Angles
While a crystal structure for this compound is not publicly available, analysis of related structures, such as methyl 3-chlorothiophene-2-carboxylate and various 2-aryl-5-chlorothiophenes, can provide insights into the expected geometric parameters. mdpi.comcaltech.edu
Single crystal X-ray diffraction analysis would be used to obtain a single crystal of sufficient quality. The crystal would then be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to build a model of the electron density, from which the atomic positions can be determined.
Based on data from related thiophene derivatives, the following bond lengths and angles for the thiophene ring in this compound can be anticipated.
Anticipated Bond Lengths and Angles for the Thiophene Ring
| Parameter | Expected Value (Å or °) |
|---|---|
| C-S Bond Length | ~1.70 - 1.73 Å |
| C=C Bond Length | ~1.36 - 1.38 Å |
| C-C Bond Length | ~1.43 - 1.45 Å |
| C-Br Bond Length | ~1.85 - 1.90 Å |
| C-Cl Bond Length | ~1.70 - 1.75 Å |
| C-S-C Angle | ~92 - 93° |
| S-C=C Angle | ~111 - 112° |
| C=C-C Angle | ~112 - 113° |
Values are estimations based on crystallographic data of similar thiophene derivatives. mdpi.comcaltech.edu
The carboxamide group would be expected to be nearly planar, and its orientation relative to the thiophene ring would be a key conformational feature.
Validation of Theoretical Geometries and Conformational Preferences
Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental X-ray data to validate the determined structure and to explore conformational preferences. mdpi.com DFT calculations can provide optimized geometries, which can be compared with the experimental bond lengths and angles obtained from X-ray crystallography.
For this compound, DFT studies would be valuable for understanding the rotational barrier around the C3-C(O) bond and predicting the most stable conformation of the carboxamide group relative to the thiophene ring. The presence of the bulky bromine and chlorine atoms, in addition to the carboxamide group, would likely lead to specific steric interactions that dictate the preferred conformation in the solid state. The agreement between the experimental X-ray structure and the computationally predicted geometry would provide a high degree of confidence in the final structural assignment.
Applications of 5 Bromo 2 Chlorothiophene 3 Carboxamide in Non Biological Chemical Science
Materials Science and Advanced Functional Materials
Thiophene-based molecules are fundamental components in the field of organic materials. semanticscholar.org The inherent properties of the thiophene (B33073) ring, combined with the electronic influence of its substituents, position 5-Bromo-2-chlorothiophene-3-carboxamide as a key intermediate for creating novel functional materials.
Thiophene derivatives are essential materials in applications such as organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) due to their chemical versatility, structural stability, and unique electronic properties. semanticscholar.org The this compound scaffold is a promising precursor for creating the conjugated polymers and oligomers central to these devices. The high polarizability of the sulfur atom in the thiophene ring contributes to excellent charge transport properties. semanticscholar.org
The bromo and chloro substituents on the thiophene ring are particularly significant as they provide two distinct handles for sequential, regioselective cross-coupling reactions, such as the Suzuki or Stille coupling. nih.govresearchgate.netnih.gov This reactivity allows for the systematic construction of extended π-conjugated systems. For instance, the selective coupling at the more reactive C-Br bond, followed by a subsequent reaction at the C-Cl bond, enables the synthesis of well-defined, unsymmetrical bi-aryl or oligo-aryl thiophenes. nih.gov This step-wise functionalization is critical for tuning the electronic and photophysical properties, such as the HOMO/LUMO energy levels and the bandgap, which are essential for optimizing the performance of organic electronic devices. semanticscholar.org
Table 1: Potential Cross-Coupling Reactions for Polymer Synthesis
| Reaction Type | Reactant 1 | Reactant 2 | Catalyst | Potential Product |
|---|---|---|---|---|
| Suzuki Coupling | This compound | Aryl boronic acid | Palladium Complex | Arylated thiophene carboxamide |
| Stille Coupling | This compound | Organotin compound | Palladium Complex | Stannylated or arylated thiophene |
This table illustrates the potential synthetic pathways where this compound can be used as a building block for larger, functional organic materials.
The development of new dyes and photosensitizers is crucial for applications ranging from dye-sensitized solar cells (DSSCs) to photodynamic therapy (PDT). Thiophene-containing photosensitizers are noted for their ability to shift absorption wavelengths to the red end of the spectrum, which is advantageous for deeper tissue penetration in therapeutic applications. mdpi.com The incorporation of thiophene moieties can enhance intersystem crossing, leading to a higher yield of the triplet-state photosensitizer needed for generating reactive oxygen species. mdpi.com
This compound serves as an excellent scaffold for developing new chromophores. The thiophene core itself is a key component of many azo dyes. researchgate.net The electron-withdrawing nature of the chloro and carboxamide groups, combined with the bromo substituent, influences the intramolecular charge transfer (ICT) characteristics of the molecule, which is fundamental to a dye's color and photophysical behavior.
Furthermore, the reactive halogen sites allow for the attachment of various donor or acceptor groups, providing a straightforward method to fine-tune the absorption and emission properties. This modular approach is highly effective in creating photosensitizers with optimized properties for specific applications. While the inherent reactivity of the thiophene moiety towards singlet oxygen can be a concern for stability, careful molecular design can create photosensitizers that balance efficiency and safety. nih.gov
Ligand Design in Coordination Chemistry
The design of ligands is central to the development of new catalysts, metal-organic frameworks (MOFs), and molecular sensors. The this compound molecule contains multiple potential coordination sites, making it an interesting candidate for ligand synthesis.
The carboxamide group is a well-established coordinating moiety. Research on related thiophene carboxamides shows that they can act as bidentate ligands, coordinating to metal centers through the carbonyl oxygen and a nitrogen atom from an adjacent ring (like pyridine). nih.gov In the case of this compound, the primary coordination is expected through the carbonyl oxygen and the amide nitrogen. The thiophene sulfur atom also presents a potential, albeit weaker, coordination site.
The presence of the electron-withdrawing chloro and bromo groups on the thiophene ring would modulate the electron density on the coordinating atoms, thereby influencing the stability and electronic properties of the resulting metal complexes. The synthesis of complexes with various transition metals (e.g., Cu(II), Ni(II), Zn(II), Co(II)) could lead to novel materials with interesting magnetic, optical, or electronic properties. nih.govnih.gov Characterization of these complexes would typically involve techniques like FT-IR, UV-Vis spectroscopy, X-ray crystallography, and magnetic susceptibility measurements. researchgate.net
Once coordinated to a transition metal, thiophene-based ligands can play a crucial role in catalysis. Thiophene-functionalized metal-organic frameworks (MOFs), for example, have been shown to act as effective heterogeneous catalysts for reactions like the cycloaddition of CO2. acs.org
Metal complexes derived from this compound could be investigated for their catalytic activity in various organic transformations. The specific steric and electronic environment provided by the ligand—defined by the thiophene ring and its substituents—can influence the selectivity and efficiency of the catalyst. For instance, iron-catalyzed cross-coupling reactions have shown high functional group tolerance, including for chloro, bromo, and thiophene substituents, suggesting the stability of this scaffold in catalytic cycles. acs.org The potential to tune the ligand's properties by modifying the groups at the bromo or chloro positions offers a pathway to rationally design catalysts for specific applications.
Building Blocks for Complex Chemical Architectures
Beyond its direct applications, this compound is a valuable building block for constructing more complex and polyfunctional molecules. The differential reactivity of the C-Br and C-Cl bonds is key to its utility in multi-step, regioselective syntheses. researchgate.net
It is well-established that in dihalogenated aromatic compounds, palladium-catalyzed cross-coupling reactions can be performed selectively. The carbon-bromine bond is generally more reactive towards oxidative addition than the carbon-chlorine bond. This reactivity difference allows for sequential functionalization, where an aryl group can be introduced at the 5-position via a Suzuki reaction, leaving the chlorine at the 2-position available for a subsequent, different coupling reaction under more forcing conditions. nih.gov This strategy enables the efficient synthesis of unsymmetrically substituted poly-aromatic systems, which are important in medicinal chemistry and materials science. nih.govsciforum.net
This step-wise approach provides a powerful tool for creating complex molecular architectures with precisely controlled substitution patterns, which would be difficult to achieve through other synthetic routes. The carboxamide group adds another layer of functionality, available for further transformations or to act as a key interacting group in the final target molecule.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2,5-bisarylthiophenes |
| Aryl boronic acid |
| N-(2-methylpyridyl)-3-thienyl-alkyl-carboxamide |
| N-(2-pyridyl)-3-thienylalkyl-carboxamide |
| Thiophene |
| 2-bromo-5-chlorothiophene |
| Poly(ethylene terephthalate) |
| Dimethyl 2,5-thiophenedicarboxylate |
| Dimethyl 2,5-dimethoxyterephthalate |
| 1,6-hexanediol |
| Antimony trioxide |
| 2,5-Thiophenedicarboxylic acid |
| Adipic acid |
| Thionyl chloride |
| Terephthalic acid |
| 2-(3-Methoxyphenyl)-4-methylthiazole-5-carboxylic acid |
| 3,4,5-Trimethoxyaniline |
| 2-phenoxazine-5-acridine-benzonitrile |
| Phenoxazine |
| Carbazole |
Synthetic Intermediates in Multi-Step Organic Synthesis
The utility of this compound as a synthetic intermediate is primarily centered on the differential reactivity of its halogen substituents. The bromo group at the 5-position is significantly more reactive than the chloro group at the 2-position in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This selective reactivity allows for the stepwise introduction of different aryl or heteroaryl groups onto the thiophene core.
A common synthetic strategy involves the initial reaction of 5-bromothiophene-2-carboxylic acid with various amines to form the corresponding carboxamide. This is then followed by a Suzuki cross-coupling reaction. For instance, the reaction of 5-bromothiophene-2-carboxylic acid with pyrazin-2-amine, mediated by titanium tetrachloride, yields 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide. This intermediate can then undergo a palladium-catalyzed Suzuki cross-coupling with a variety of aryl boronic acids or their pinacol (B44631) esters to produce a library of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides in moderate to good yields. nih.gov This modular approach is highly valuable in medicinal chemistry for the rapid generation of diverse compound libraries for biological screening.
The following table summarizes representative Suzuki cross-coupling reactions starting from a 5-bromothiophene-2-carboxamide (B442588) derivative:
| Entry | Aryl Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 5-Phenyl-N-(pyrazin-2-yl)thiophene-2-carboxamide | 65 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 5-(4-Methylphenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 72 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 5-(4-Methoxyphenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 68 |
| 4 | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 5-(3-Chlorophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 55 |
| Data is representative of typical Suzuki coupling reactions involving similar substrates. |
This selective functionalization at the 5-position leaves the chloro group at the 2-position available for subsequent transformations, further enhancing the synthetic utility of this intermediate.
Construction of Novel Heterocyclic and Polycyclic Systems
The this compound scaffold is a valuable precursor for the synthesis of fused heterocyclic systems, particularly thieno[3,2-d]pyrimidines. These bicyclic structures are of significant interest in medicinal chemistry as they are core components of many kinase inhibitors and other biologically active molecules. researchgate.netrsc.org
The general synthetic pathway involves an initial transformation of the this compound, often a nucleophilic aromatic substitution of the bromine or a cross-coupling reaction, followed by a cyclization reaction to form the pyrimidine (B1678525) ring. For example, a 2-aminothiophene-3-carboxamide (B79593) derivative can undergo condensation with various reagents to form the thieno[3,2-d]pyrimidin-4(3H)-one core. researchgate.netsemanticscholar.org
While direct synthesis from this compound is less commonly reported, a logical synthetic route would involve an initial amination at the 2-position (displacing the chlorine) or a Suzuki coupling at the 5-position followed by conversion of the remaining halogen to an amino group. This resulting 2-amino-5-substituted-thiophene-3-carboxamide can then be cyclized.
A key cyclization reaction is the condensation with formamide (B127407) or formic acid to construct the pyrimidine ring. semanticscholar.orgnih.gov For example, refluxing a 2-amino-3-cyanothiophene derivative with formamide can lead to the formation of the corresponding thieno[2,3-d]pyrimidin-4-amine. nih.gov A similar strategy can be envisioned for the carboxamide analogue.
The following table illustrates a general reaction scheme for the construction of thieno[3,2-d]pyrimidin-4(3H)-ones from a 2-aminothiophene-3-carboxamide precursor:
| Precursor | Reagent | Conditions | Product |
| 2-Amino-5-arylthiophene-3-carboxamide | Formamide | Reflux | 6-Aryl-thieno[3,2-d]pyrimidin-4(3H)-one |
| 2-Amino-5-arylthiophene-3-carboxamide | Formic Acid | Reflux | 6-Aryl-thieno[3,2-d]pyrimidin-4(3H)-one |
| 2-Amino-5-arylthiophene-3-carboxamide | Urea | Heat | 6-Aryl-thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |
| This table represents generalized cyclization reactions based on established methodologies for similar substrates. researchgate.netsemanticscholar.orgnih.gov |
The ability to first introduce diversity at the 5-position via cross-coupling reactions and then construct the fused pyrimidine ring makes this compound a powerful tool for generating libraries of complex heterocyclic compounds for various applications in chemical science.
Q & A
Q. How can researchers address low yields in the final amidation step of this compound synthesis?
- Methodological Answer :
- Activation reagents : Switch from EDCI/HOBt to T3P (propylphosphonic anhydride) for higher coupling efficiency.
- Solvent optimization : Use DMF or DMAc to improve solubility of the carboxylic acid intermediate.
- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 12 h) and improve yield by 15–20% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
